molecular formula C10H17ClN2O2 B2912842 2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide CAS No. 2411263-47-1

2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2912842
CAS No.: 2411263-47-1
M. Wt: 232.71
InChI Key: ORKFUEDYBRBXEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common approach is to start with a suitable pyrrolidine derivative, which undergoes oxidation to form the pyrrolidinone ring. The chloro-substituted propanamide group can then be introduced through a series of reactions involving chlorination and amide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include the use of catalysts and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Chlorination reactions can be carried out using chlorine gas (Cl2) or other chlorinating agents.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound may have potential biological applications, such as serving as a precursor for the synthesis of biologically active molecules. Its structural features could be useful in drug discovery and development.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. Research may focus on its use in the development of new drugs or treatments for various diseases.

Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide: is structurally similar to other chloroamides and pyrrolidinone derivatives.

  • 2-Chloroquinoline-3-carbaldehyde:

Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-6(11)9(15)12-5-7-10(2,3)4-8(14)13-7/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKFUEDYBRBXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1C(CC(=O)N1)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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